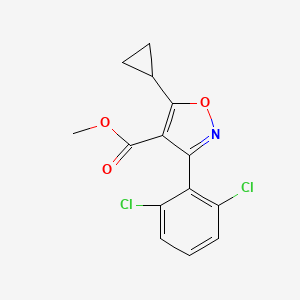









|
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][O:9][C:10](=[O:17])[CH2:11][C:12]([CH:14]1[CH2:16][CH2:15]1)=[O:13].ClO[N:20]=[CH:21][C:22]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=1[Cl:29]>CCO.CCOC(C)=O>[CH3:8][O:9][C:10]([C:11]1[C:21]([C:22]2[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:23]=2[Cl:29])=[N:20][O:13][C:12]=1[CH:14]1[CH2:16][CH2:15]1)=[O:17]
|


|
Name
|
|
|
Quantity
|
1.82 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
913 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC(=O)C1CC1)=O
|
|
Name
|
2,6-dichloro-benzaldehyde chloro-oxime
|
|
Quantity
|
1440.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClON=CC1=C(C=CC=C1Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.2 L
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
5.3 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture is cooled to about 10° C.
|
|
Type
|
ADDITION
|
|
Details
|
is added slowly (the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 24° C.
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction is stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WASH
|
|
Details
|
washed with water (1.7 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The layers are separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with EtOAc (3 L)
|
|
Type
|
WASH
|
|
Details
|
The combined organics are washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4 (anhyd)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 10% of its total volume
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
triturated with ether (2 L)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C(=NOC1C1CC1)C1=C(C=CC=C1Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |